N-(3-nitrophenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-16(17-13-5-3-6-14(9-13)18(20)21)12-8-11-4-1-2-7-15(11)22-10-12/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINYYJRYOAPLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-nitroaniline with 2H-chromene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in N-(3-nitrophenyl)-2H-chromene-3-carboxamide can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(3-nitrophenyl)-2H-chromene-3-carboxamide exhibits notable anticancer properties. A study demonstrated that derivatives of 3-nitrochromenes, which include this compound, showed strong inhibitory activity against thioredoxin reductase and the proliferation of cancer cells like A549 (lung cancer) and HeLa (cervical cancer) cells . The structure-activity relationship analysis highlights the importance of the chromene scaffold in achieving these effects.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities. Preliminary findings suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its efficacy may be attributed to the nitrophenyl substituent, which enhances its biological activity compared to other derivatives.
Neuroprotective Effects
this compound has been explored as a monoamine oxidase inhibitor, which is relevant for treating neurodegenerative diseases such as depression and anxiety. This mechanism suggests that the compound could help modulate neurotransmitter levels in the brain.
Chemical Synthesis and Material Science
Building Block in Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique chromene core allows for various chemical transformations, making it valuable in developing new materials and chemical processes .
Polymer Crosslinking
In materials science, this compound has been utilized as a carbene precursor for polymer crosslinking applications. This function is critical in enhancing the properties of commodity plastics through improved adhesion and structural integrity.
Thermophysical Properties
The thermophysical properties of this compound have been characterized using advanced techniques such as dynamic data analysis. Understanding these properties is essential for predicting the behavior of the compound under various conditions, which is crucial for its application in both biological and industrial contexts.
Comparative Studies
To understand the unique characteristics of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Methyl group at para position | Antimicrobial, anticancer | Organic synthesis |
| N-(4-nitrophenyl)acetohydrazonoyl bromide | Acetohydrazone derivative | Moderate anticancer | Chemical synthesis |
| 1,3,4-Thiadiazole derivatives | Thiadiazole ring structure | Antimicrobial | Drug development |
This compound stands out due to its specific combination of functional groups that confer unique biological activities and enhance its reactivity in chemical transformations compared to these similar compounds .
Biological Activity
N-(3-nitrophenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a chromene core with a carboxamide functional group and a nitrophenyl substituent. This structural composition is significant as it influences the compound's reactivity and biological interactions. The presence of the nitrophenyl group is believed to enhance its pharmacological profiles compared to other chromene derivatives.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been tested against various pathogens, showing significant efficacy with minimum inhibitory concentration (MIC) values suggesting potential as an antimicrobial agent. For example, derivatives of 2H-chromene-3-carboxamide have demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL .
Anticancer Activity
The compound has also been investigated for anticancer properties . Research indicates that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction. For instance, studies on similar chromene derivatives have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective dose-response relationships . The role of this compound in modulating cancer cell signaling pathways is an area of ongoing research.
This compound's biological effects are mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound has been explored as a monoamine oxidase inhibitor , which is relevant for treating neurodegenerative diseases by modulating neurotransmitter levels.
- Calcium Mobilization : Similar compounds have shown the ability to inhibit UDP-induced calcium mobilization in astrocytoma cells, suggesting a role in cellular signaling modulation .
- Gene Expression : Its influence on gene expression related to metabolic pathways further underscores its potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Activity : A comparative study evaluated various derivatives, including this compound, revealing significant antimicrobial efficacy against multiple bacterial strains .
- Anticancer Mechanism Exploration : Research focused on the compound's effect on apoptosis in MCF-7 cells demonstrated increased caspase activity, indicating its potential as an anticancer agent through programmed cell death induction .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Chromene-3-carboxamide derivatives vary primarily in the substituents on the phenyl ring and modifications to the chromene core. Key analogs include:
Electron-Withdrawing Substituents
- N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity compared to the nitro (-NO₂) group in the target compound .
Electron-Donating Substituents
- N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: The methoxy (-OCH₃) group is electron-donating, which may reduce electrophilicity compared to nitro-substituted analogs .
Chromene Core Modifications
- 6-Bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: Imino (-NH) and heterocyclic substituents introduce hydrogen-bonding capabilities, improving target selectivity .
Example :
- N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) : Synthesized via coupling of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline, yielding a product with a melting point of 277–279°C .
Physical and Spectral Properties
Key data for selected analogs are summarized in Table 1.
Table 1: Comparative Physical Properties of Chromene-3-Carboxamide Derivatives
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-nitrophenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2H-chromene scaffold.
- Amidation : Reacting the chromene-3-carboxylic acid intermediate with 3-nitroaniline using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF.
- Optimization : Adjusting temperature (60–80°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading can enhance yields. Ultrasound irradiation has been shown to accelerate reaction kinetics and reduce byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., nitro group at C3-phenyl, chromene backbone).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 337.08 for CHNO).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases, comparing inhibition to reference compounds .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) or receptors. The nitro group’s electron-withdrawing effects enhance hydrogen bonding with active-site residues .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to evaluate binding stability and conformational changes.
- Pharmacophore Mapping : Identify critical interactions (e.g., π-π stacking with aromatic residues) using Schrödinger’s Phase .
Q. How do structural modifications (e.g., nitro position, substituent electronegativity) influence bioactivity?
- SAR Analysis :
- Nitro Position : Compare 3-nitrophenyl vs. 4-nitrophenyl analogs. The meta-substitution (3-nitro) enhances steric compatibility with hydrophobic enzyme pockets .
- Chromene Modifications : Introducing electron-donating groups (e.g., methoxy) at C7/C8 improves solubility but may reduce target affinity.
- Case Study : Replacement of the carboxamide with a sulfonamide group decreased antimicrobial activity by 60%, highlighting the amide’s role in target binding .
Q. How can contradictory data on cytotoxicity and enzyme inhibition be resolved?
- Experimental Design :
- Dose-Response Curves : Repeat assays across multiple cell lines (normal vs. cancerous) to identify selective toxicity.
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC values .
Q. What strategies enhance the pharmacokinetic profile of this compound?
- Optimization Approaches :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while maintaining logP < 5.
- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .
- Nanocarrier Encapsulation : Polymeric nanoparticles (PLGA-based) for sustained release and reduced off-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
